![molecular formula C16H16N4O4 B2834691 N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1908171-50-5](/img/structure/B2834691.png)
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing the benzo[d][1,3]dioxol-5-yl moiety are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They are often used as a promising precursor for the development of new, highly effective drugs .
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods or Pd-catalyzed C-N cross-coupling . The synthesized compounds are usually characterized using various spectroscopic techniques, such as 1H NMR, 13C NMR, FT-IR, HRMS, and XRD .Molecular Structure Analysis
The structure of similar compounds is often resolved by determining the functional groups from FT-IR and FT-Raman spectra . The UV-Visible spectra are used to obtain the electronic transitions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets, leading to a range of biological activities . Further mechanistic studies often involve morphological analysis and cell apoptosis and cycle assessment .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often studied using various techniques. For example, the HOMO-LUMO energy gap can establish the charge transition within the compound . The molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of the title molecule can be calculated with density functional theory calculations .科学的研究の応用
Antimicrobial Activity
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide have been synthesized and characterized, demonstrating good to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests potential applications in developing new antimicrobial agents. For example, morpholine substituted dihydropyrimidone carboxamide was identified as a potent anti-bacterial agent, highlighting the significance of the morpholine group in enhancing antimicrobial efficacy (Devarasetty et al., 2019).
Antitumor and Anticancer Activity
Research on derivatives with structural similarities to the specified compound has indicated their potential in anticancer applications. Certain derivatives have shown inhibitory effects on the proliferation of cancer cell lines, suggesting their utility as scaffolds for developing antitumor agents. For instance, the synthesis and evaluation of heterocyclic carboxamides have provided insights into potential antipsychotic agents, indicating a broader therapeutic potential of these compounds (Norman et al., 1996).
Inhibition of Carbonic Anhydrases
Compounds incorporating the morpholine group and related structures have been evaluated as inhibitors of carbonic anhydrase isoenzymes, presenting a promising approach for treating conditions related to the dysregulation of this enzyme. These findings underscore the potential of such compounds in developing therapeutics targeting a range of diseases (Supuran et al., 2013).
Fluorescent Probes for Biological Applications
Additionally, derivatives of this compound have been explored for their fluorescent properties, offering applications in biological imaging and sensing. These compounds' ability to act as fluorescent probes can be pivotal in monitoring cellular and molecular processes, highlighting their utility beyond therapeutic applications (Jiao et al., 2019).
作用機序
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds affect the microtubule assembly, a crucial component of the cell’s cytoskeleton . By modulating microtubule assembly, these compounds can cause mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis, as observed with similar compounds . This can lead to the death of cancer cells, thereby inhibiting the growth of tumors.
Safety and Hazards
The safety and hazards of similar compounds often depend on their specific structures and uses. It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of research on similar compounds often involve the design and synthesis of new derivatives, with the aim of discovering more potent drugs . These new derivatives can then be screened for various properties, which can lead to a comprehensive understanding of the structure-activity relationships of these molecules .
生化学分析
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(19-11-1-2-13-14(7-11)24-10-23-13)12-8-15(18-9-17-12)20-3-5-22-6-4-20/h1-2,7-9H,3-6,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOEJAPQSQQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)

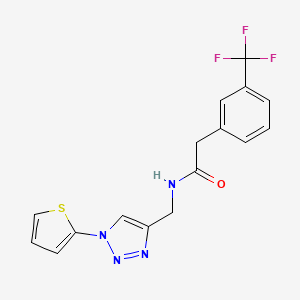
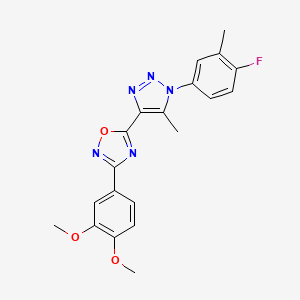


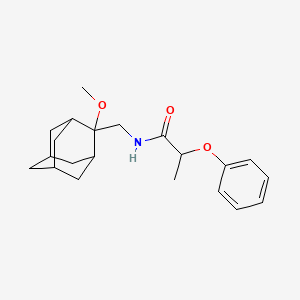
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)
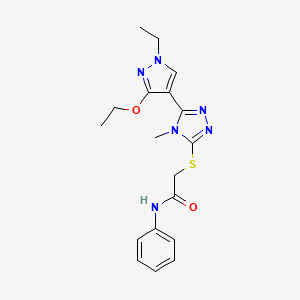

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
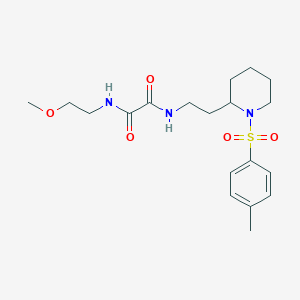
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)